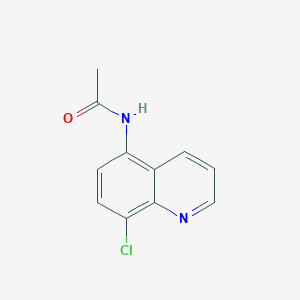
Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone, also known as ADMF, is a synthetic compound with potential applications in scientific research. ADMF belongs to the class of furan-based compounds, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone is not fully understood. However, it has been suggested that Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone may also modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone inhibits the growth of cancer cells, induces apoptosis, and modulates the expression of genes involved in cell cycle regulation. Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its properties and purity. Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone is also stable and can be stored for long periods of time. However, Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone has some limitations for use in lab experiments. It may be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases and infectious diseases. Additionally, Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone could be modified to improve its potency and selectivity, which could lead to the development of more effective cancer treatments.
Synthesemethoden
Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone can be synthesized using a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with azetidine-1-carboxylic acid. The resulting intermediate is then treated with thionyl chloride and triethylamine to yield Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone. The synthesis method has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Furan-based compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research in cancer treatment.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(8(2)13-7)10(12)11-4-3-5-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZCJSCYSUYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)


![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)
![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)




![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)